molecular formula C10H11FO3 B8453802 (3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER

(3-FLUORO-5-METHOXY-PHENYL)-ACETIC ACID METHYL ESTER

Cat. No. B8453802
M. Wt: 198.19 g/mol
InChI Key: KTJFGMKBXRSHFX-UHFFFAOYSA-N
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Patent
US06063928

Procedure details

To a stirred mixture of methyl 5-fluoro-3-hydroxyphenylacetate (3.3 g, 15.7 mmol) and potassium carbonate (1.82 g, 50 mmol) in DMF (30 ml) was added methyl iodide (1.82 g, 50 mmol) at room temperature and the reaction mixture was stirred overnight. Then the mixture was diluted with water (50 ml) and extracted with ether. The combined extracts were washed with water and brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (SiO2, 150 g; hexane/ethyl acetate (10/1)) afforded 495 mg (55%) of methyl 5-fluoro-3-methoxyphenylacetate as a colorless oil.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:13])[CH:5]=[C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:7]=1.[C:14](=O)([O-])[O-].[K+].[K+].CI>CN(C=O)C.O>[F:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[CH:5]=[C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)CC(=O)OC)O
Name
Quantity
1.82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (SiO2, 150 g; hexane/ethyl acetate (10/1))

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)CC(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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